molecular formula C16H21ClF3NO B13574481 (6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl)methanamine hydrochloride

(6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl)methanamine hydrochloride

Cat. No.: B13574481
M. Wt: 335.79 g/mol
InChI Key: OBCCKTCBUYGXLF-UHFFFAOYSA-N
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Description

1-[6-(benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a spiro[3.3]heptane core.

Preparation Methods

The synthesis of 1-[6-(benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the spiro[3.3]heptane core, followed by the introduction of the benzyloxy and trifluoromethyl groups. The final step involves the formation of the methanamine hydrochloride salt. Reaction conditions often include the use of strong bases, such as sodium hydride, and various organic solvents .

This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity .

Chemical Reactions Analysis

1-[6-(benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon and bases like sodium hydride .

Scientific Research Applications

1-[6-(benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzyloxy and trifluoromethyl groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

1-[6-(benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of 1-[6-(benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride lies in its combination of these functional groups within a spirocyclic framework, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H21ClF3NO

Molecular Weight

335.79 g/mol

IUPAC Name

[2-phenylmethoxy-2-(trifluoromethyl)spiro[3.3]heptan-6-yl]methanamine;hydrochloride

InChI

InChI=1S/C16H20F3NO.ClH/c17-16(18,19)15(21-9-12-4-2-1-3-5-12)10-14(11-15)6-13(7-14)8-20;/h1-5,13H,6-11,20H2;1H

InChI Key

OBCCKTCBUYGXLF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)(C(F)(F)F)OCC3=CC=CC=C3)CN.Cl

Origin of Product

United States

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